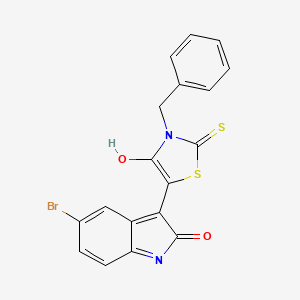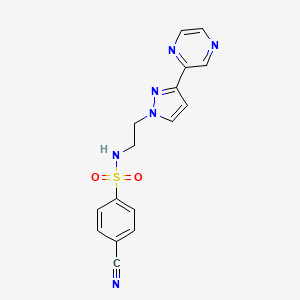
2-N,7-N-bis(1-hydroxy-2-methylpropan-2-yl)-9-oxofluorene-2,7-disulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-N,7-N-bis(1-hydroxy-2-methylpropan-2-yl)-9-oxofluorene-2,7-disulfonamide, also known as bis-sulfonamide, is a chemical compound that has been extensively studied for its potential biomedical applications. This compound has shown promising results in various scientific research studies, including its use as a therapeutic agent for cancer treatment.
Mécanisme D'action
Bis-sulfonamide exerts its anticancer effects by inhibiting the activity of certain enzymes, such as carbonic anhydrase and histone deacetylase. These enzymes play a crucial role in cancer cell growth and proliferation. By inhibiting their activity, 2-N,7-N-bis(1-hydroxy-2-methylpropan-2-yl)-9-oxofluorene-2,7-disulfonamideide can induce apoptosis and inhibit cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that 2-N,7-N-bis(1-hydroxy-2-methylpropan-2-yl)-9-oxofluorene-2,7-disulfonamideide has a low toxicity profile and does not cause significant adverse effects in normal cells. It has also been found to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. Bis-sulfonamide has been shown to have a synergistic effect when used in combination with other anticancer agents, making it a potential candidate for combination therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-N,7-N-bis(1-hydroxy-2-methylpropan-2-yl)-9-oxofluorene-2,7-disulfonamideide is its low toxicity profile, making it a safe compound for use in laboratory experiments. However, its efficacy as a therapeutic agent may vary depending on the type of cancer being treated. Additionally, the synthesis of 2-N,7-N-bis(1-hydroxy-2-methylpropan-2-yl)-9-oxofluorene-2,7-disulfonamideide can be a complex process, which may limit its widespread use in research studies.
Orientations Futures
There are several potential future directions for the study of 2-N,7-N-bis(1-hydroxy-2-methylpropan-2-yl)-9-oxofluorene-2,7-disulfonamideide. One possible direction is to investigate its use in combination with other anticancer agents, as it has been shown to have a synergistic effect. Another direction is to study its potential use in other diseases, such as inflammatory disorders. Additionally, further research is needed to optimize the synthesis of 2-N,7-N-bis(1-hydroxy-2-methylpropan-2-yl)-9-oxofluorene-2,7-disulfonamideide and improve its efficacy as a therapeutic agent.
In conclusion, 2-N,7-N-bis(1-hydroxy-2-methylpropan-2-yl)-9-oxofluorene-2,7-disulfonamideide is a promising compound that has shown potential as a therapeutic agent for cancer treatment. Its low toxicity profile and ability to inhibit cancer cell growth make it a potential candidate for combination therapy. However, further research is needed to optimize its synthesis and improve its efficacy in treating different types of cancer.
Méthodes De Synthèse
The synthesis of 2-N,7-N-bis(1-hydroxy-2-methylpropan-2-yl)-9-oxofluorene-2,7-disulfonamideide involves the reaction of fluorene-2,7-diol with chlorosulfonic acid, followed by the reaction with diisopropylamine. This process results in the formation of 2-N,7-N-bis(1-hydroxy-2-methylpropan-2-yl)-9-oxofluorene-2,7-disulfonamideide, which can be further purified using various techniques such as column chromatography.
Applications De Recherche Scientifique
Bis-sulfonamide has been studied for its potential use in cancer treatment. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. Bis-sulfonamide has also been found to inhibit the activity of certain enzymes that are involved in cancer cell growth, making it a potential therapeutic agent for cancer treatment.
Propriétés
IUPAC Name |
2-N,7-N-bis(1-hydroxy-2-methylpropan-2-yl)-9-oxofluorene-2,7-disulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O7S2/c1-20(2,11-24)22-31(27,28)13-5-7-15-16-8-6-14(10-18(16)19(26)17(15)9-13)32(29,30)23-21(3,4)12-25/h5-10,22-25H,11-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKCMBWZATVQQDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NS(=O)(=O)C1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)S(=O)(=O)NC(C)(C)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2,N7-bis(1-hydroxy-2-methylpropan-2-yl)-9-oxo-9H-fluorene-2,7-disulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Boc-2-oxo-8-azabicyclo[3.2.1]octane](/img/structure/B2999753.png)
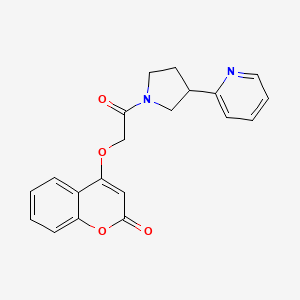
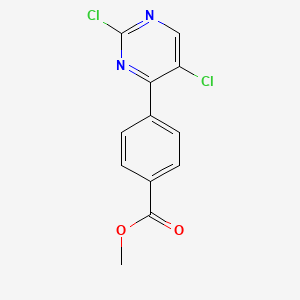
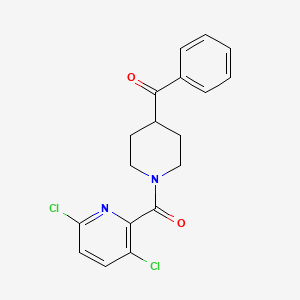
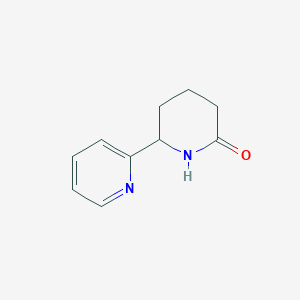
![N-([2,3'-bifuran]-5-ylmethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2999761.png)
![N-(2,5-dimethoxyphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2999763.png)
![N-(sec-butyl)-1-(7-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2999764.png)
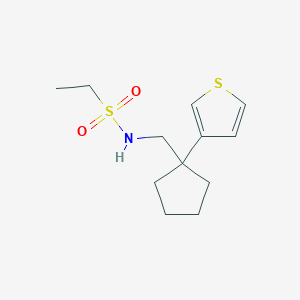
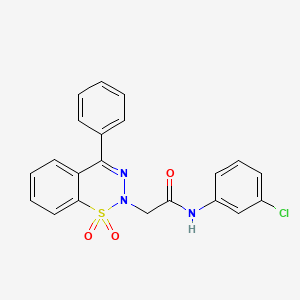
![N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2999770.png)
